

Physicochemical characteristics of (2-Chlorophenyl)(phenyl)methanone

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Compound of Interest

Compound Name:	(2-Chlorophenyl) (phenyl)methanone
Cat. No.:	B7765952

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An In-depth Technical Guide on the Physicochemical Characteristics of **(2-Chlorophenyl)(phenyl)methanone**

Introduction

(2-Chlorophenyl)(phenyl)methanone, commonly known as 2-chlorobenzophenone, is an organochlorine compound belonging to the class of aromatic ketones.^[1] Its chemical structure consists of a benzoyl group attached to a chlorophenyl group. This compound serves as a significant intermediate in various chemical syntheses, including the preparation of pharmaceuticals and as a catalyst in photocrosslinking processes.^{[2][3]} Understanding its physicochemical properties is crucial for its application in research, development, and industrial settings. This guide provides a comprehensive overview of its key characteristics, detailed experimental protocols for their determination, and workflows for these procedures.

Physicochemical Properties

The fundamental physicochemical data for **(2-Chlorophenyl)(phenyl)methanone** are summarized in the table below. These properties are essential for handling, storage, and application of the compound.

Property	Value	Reference(s)
IUPAC Name	(2-chlorophenyl)-phenylmethanone	[4]
Synonyms	2-Chlorobenzophenone, o-Chlorobenzophenone	[4]
CAS Number	5162-03-8	[2][4]
Chemical Formula	C ₁₃ H ₉ ClO	[4]
Molecular Weight	216.66 g/mol	[4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	44-47 °C (lit.)	[2][5]
Boiling Point	330 °C (lit.)	[2]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol.[2] Insoluble in water, soluble in diethyl ether.[6]	
Storage Temperature	2-8°C	[2]

Experimental Protocols and Methodologies

Detailed and standardized experimental procedures are required to accurately determine the physicochemical properties of chemical compounds. Below are protocols for key characterization techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[7][8]

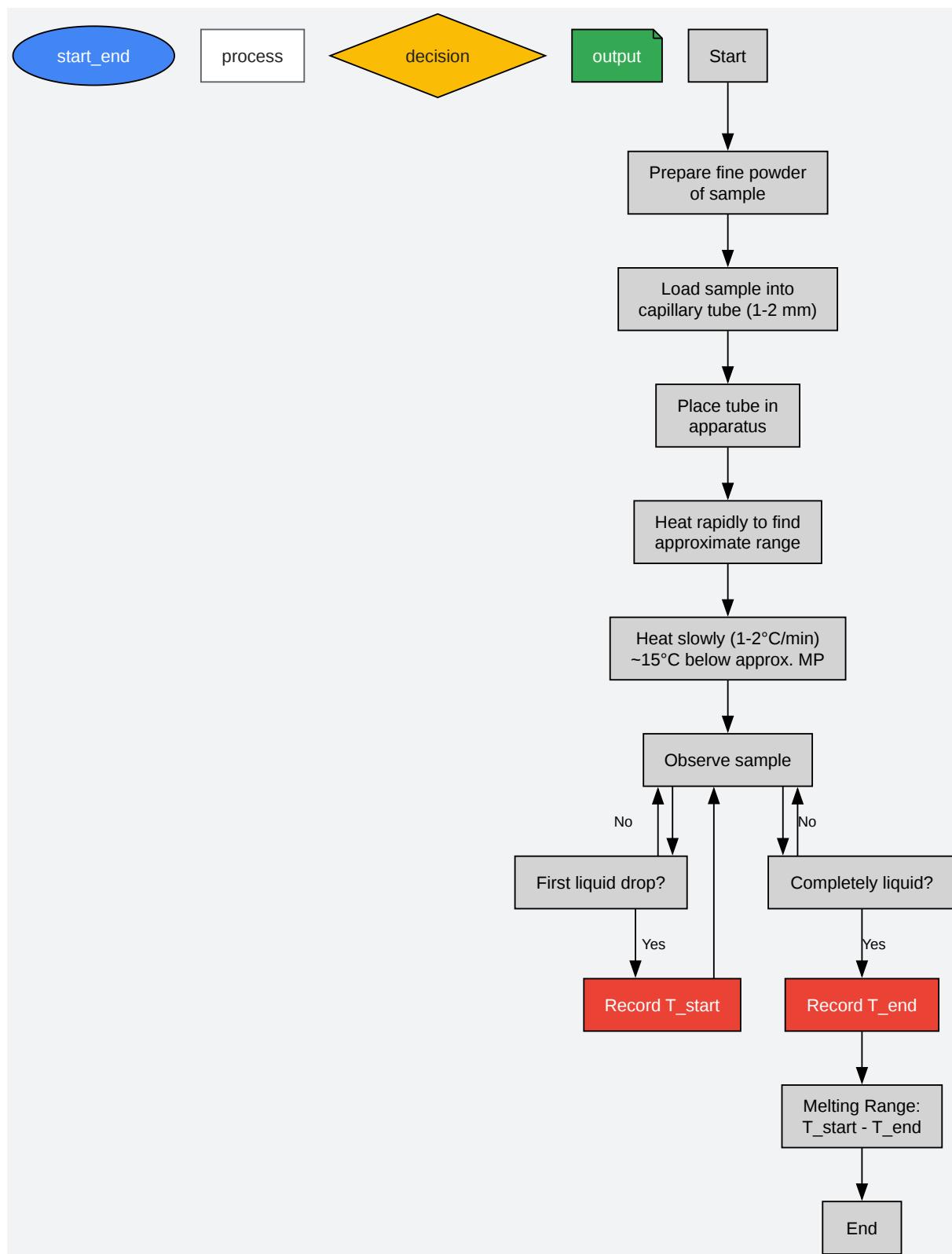
Protocol: Capillary Melting Point Determination

- Materials and Equipment:

- **(2-Chlorophenyl)(phenyl)methanone** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., DigiMelt or Thiele tube with oil bath)
- Thermometer
- Spatula
- Mortar and pestle (optional, for fine powder)

- Procedure:

- Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of sample (1-2 mm height) should enter the tube.[\[7\]](#) Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[\[8\]](#)
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[8\]](#) Ensure the thermometer bulb is aligned with the sample.[\[7\]](#)
- Heating:
 - For an unknown melting point, perform a rapid heating run (e.g., 10-20 °C/min) to get an approximate range.[\[8\]](#)
 - For a precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[\[8\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).[\[7\]](#)

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Workflow for Melting Point Determination

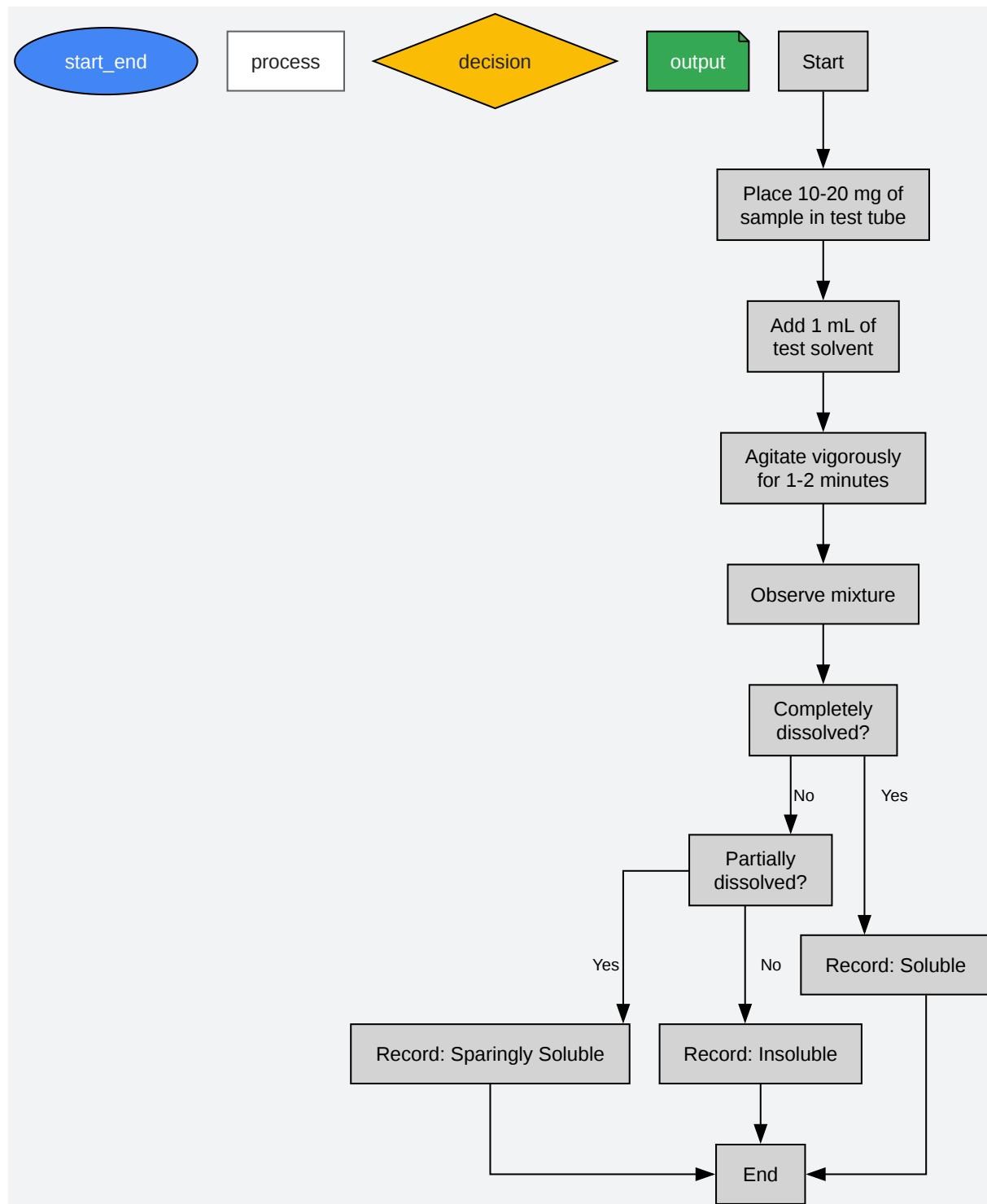
Solubility Assessment

Solubility is determined by the principle of "like dissolves like."^[6] **(2-Chlorophenyl)(phenyl)methanone**, being a predominantly non-polar molecule, is expected to be insoluble in polar solvents like water but soluble in various organic solvents.^[6]

Protocol: Qualitative Solubility Test

- Materials and Equipment:
 - **(2-Chlorophenyl)(phenyl)methanone** sample
 - Test tubes and rack
 - Spatula
 - Vortex mixer (optional)
 - Solvents: Deionized water, methanol, chloroform, diethyl ether, 5% HCl (aq), 5% NaOH (aq).
- Procedure:
 - Preparation: Place approximately 10-20 mg of the compound into separate, labeled test tubes.
 - Solvent Addition: Add 1 mL of a chosen solvent to a test tube.
 - Mixing: Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
 - Observation: Observe the mixture against a contrasting background. Classify the compound's solubility as:
 - Soluble: The solid dissolves completely, forming a clear solution.
 - Sparingly/Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

- Insoluble: The solid does not appear to dissolve.[6]
- Repeat: Repeat the process for each solvent to build a solubility profile.



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Workflow for Qualitative Solubility Testing

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.

A. Infrared (IR) Spectroscopy

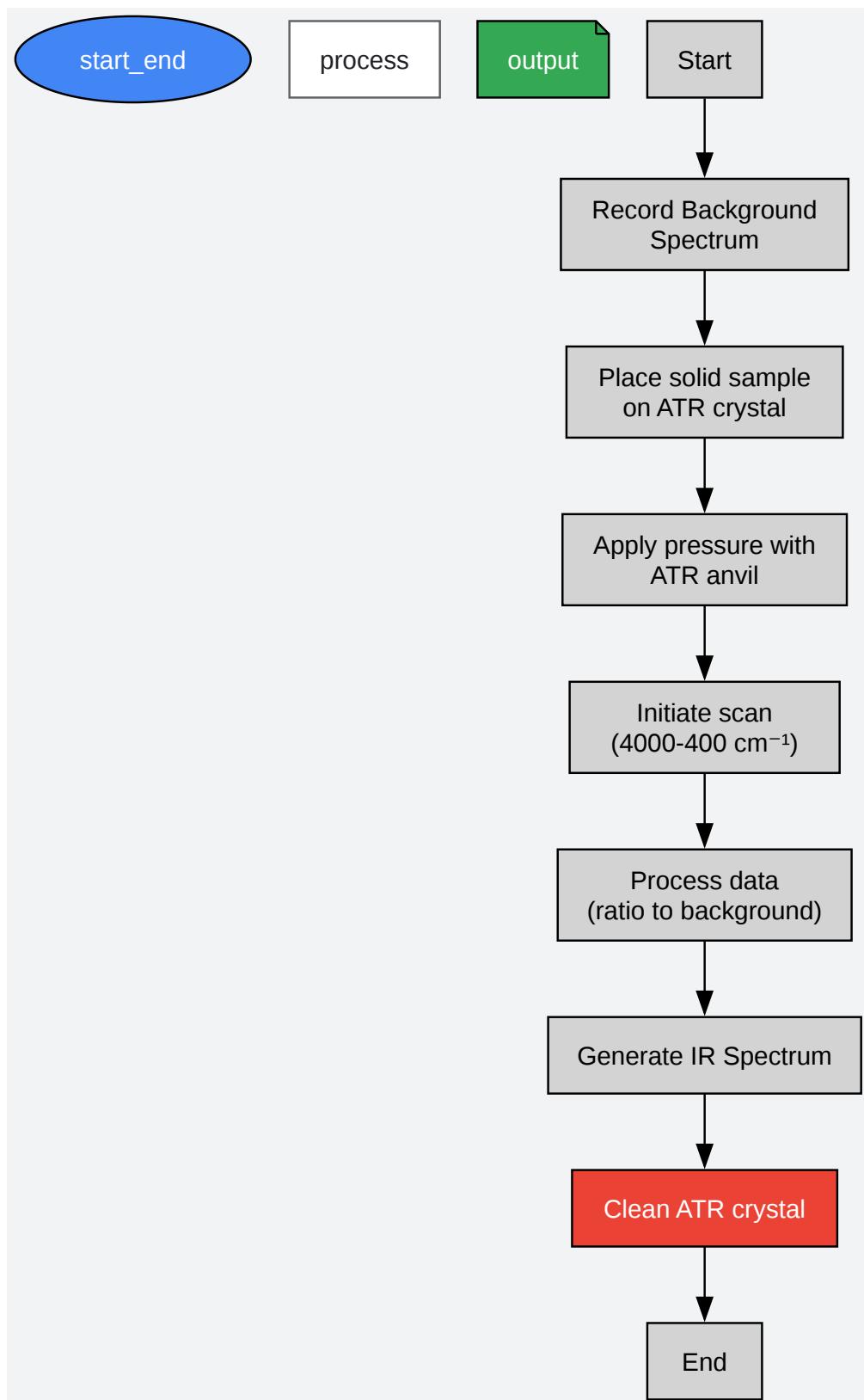
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

- Predicted IR Absorption Data for **(2-Chlorophenyl)(phenyl)methanone**:
 - Ketone C=O Stretch: A strong band is expected in the range of 1680 - 1660 cm^{-1} .[\[9\]](#)
 - Aromatic C=C Stretch: Medium to weak bands are expected between 1600 - 1450 cm^{-1} .[\[9\]](#)
 - Aromatic C-H Stretch: Medium to weak bands are expected between 3100 - 3000 cm^{-1} .[\[9\]](#)
 - C-Cl Stretch: A medium to strong band is expected in the range of 785 - 540 cm^{-1} .[\[9\]](#)

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy with ATR

- Materials and Equipment:
 - FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
 - **(2-Chlorophenyl)(phenyl)methanone** sample
 - Spatula
 - Cleaning solvent (e.g., isopropanol or acetone) and lint-free wipes
- Procedure:

- Instrument Preparation: Ensure the spectrometer is powered on and has completed its diagnostic checks.
- Background Scan: Record a background spectrum to correct for atmospheric CO₂ and water vapor.[\[9\]](#)
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquire Spectrum: Lower the ATR anvil to apply consistent pressure on the sample.[\[9\]](#)
Initiate the scan, typically collecting 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to improve the signal-to-noise ratio.[\[9\]](#)
- Data Processing: The software automatically ratios the sample scan against the background to generate the final spectrum. Perform baseline correction if necessary and label significant peaks.
- Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent and wipes after the measurement.



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Workflow for FT-IR Spectrum Acquisition via ATR

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. The ¹H NMR spectrum for **(2-Chlorophenyl)(phenyl)methanone** shows signals in the aromatic region, typically between 7.3 and 7.9 ppm.[10]

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The thermodynamics of the inclusion complex formation between 2-chlorobenzophenone and β -cyclodextrin has been investigated using this technique, indicating its utility in studying molecular interactions.[2][3] The absorption spectrum of benzophenones typically shows a strong peak around 260 nm.[11] The exact position and intensity of absorption can be influenced by the solvent polarity.[12]

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